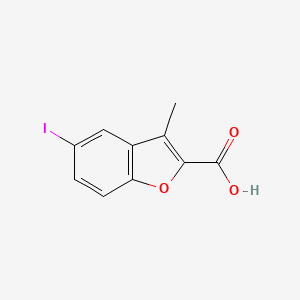

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

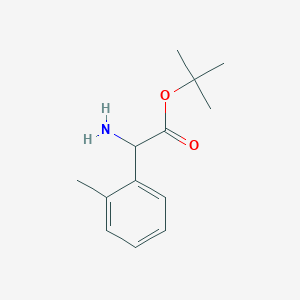

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular formula of C10H7IO3 and an average mass of 302.065 Da . It is a unique compound that has been the subject of various studies due to its potential applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves palladium-catalyzed cross-coupling reactions . Other methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran ring substituted with an iodine atom at the 5th position and a methyl group at the 3rd position . The carboxylic acid group is attached to the 2nd position of the benzofuran ring .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo oxidative cyclization using iodine (III) as a catalyst .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is utilized in the synthesis of complex molecular structures due to its unique reactivity. The introduction of the iodine atom and the carboxylic acid group makes it a valuable precursor in organic synthesis. For instance, it has been used in the preparation of sulfanyl and sulfinyl benzofuran derivatives through oxidation reactions (Choi, Seo, Kim, Son, & Lee, 2008). These derivatives exhibit interesting intermolecular interactions and crystal structures, showcasing halogen bonding and potential for further chemical modifications.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, prepared using similar starting materials, has demonstrated potential antimicrobial activity against a variety of pathogens (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012). This suggests that derivatives of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid could also be explored for their antimicrobial efficacy, offering insights into new drug discovery avenues.

Molecular Docking and Biological Activities

The exploration of benzofuran-carboxylic acids derivatives extends to molecular docking studies, which are crucial for understanding how these compounds interact with biological targets. Such studies have shown that benzofuran derivatives can act as inhibitors against various diseases, indicating their therapeutic potential (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020). This research demonstrates the importance of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid derivatives in medicinal chemistry, particularly in designing molecules with specific biological activities.

Supramolecular Chemistry

The role of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid in supramolecular chemistry is also noteworthy. Its derivatives form the basis for studying hydrogen bonding and pi-pi interactions in crystal structures. These studies provide valuable information on the molecular arrangements that are possible with benzofuran derivatives, influencing the development of materials and molecular devices (Titi & Goldberg, 2009).

Mecanismo De Acción

Target of Action

The primary targets of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid It’s worth noting that benzofuran derivatives have been found to exert their effects through various mechanisms depending on their specific structures and targets .

Biochemical Pathways

The exact biochemical pathways affected by 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 2.04 (iLOGP) and 3.2 (XLOGP3) .

Result of Action

The molecular and cellular effects of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid The environmental stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and presence of other substances .

Direcciones Futuras

Benzofuran compounds, including 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing novel methods for the synthesis of benzofuran derivatives .

Propiedades

IUPAC Name |

5-iodo-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANPESJGNZAUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)